Methyl 4-carbamoylbenzoate

Overview

Description

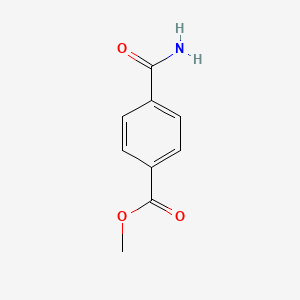

Methyl 4-carbamoylbenzoate is an organic compound with the molecular formula C9H9NO3. It is a derivative of benzoic acid, specifically a methyl ester of 4-carbamoylbenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-carbamoylbenzoate can be synthesized through several methods. One common route involves the chlorination of methyl-4-formylbenzoate to produce methyl-4-chloroformylbenzoate, which is then amidated to yield this compound . The reaction conditions typically involve the use of chlorinating agents and amine sources under controlled temperatures and pressures.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and amidation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for its various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-carbamoylbenzoate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-carbamoylbenzoate has been studied for its potential therapeutic applications. It serves as a precursor in the synthesis of various biologically active compounds, including:

- Antitumor Agents : Research indicates that derivatives of this compound can exhibit significant antitumor activity. For instance, certain synthesized compounds have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and modulation of cell signaling pathways .

- Antibiotic Development : The compound has been explored for its role in developing novel antibiotics. Its derivatives have shown promise in enhancing the efficacy of existing antibiotics against resistant bacterial strains by acting as efflux pump inhibitors .

Organic Synthesis

In organic synthesis, this compound is utilized as an intermediate in various reactions:

- Wittig Reaction : It can be employed in the Wittig reaction to synthesize alkenes from aldehydes or ketones, demonstrating its versatility in forming complex organic molecules .

- Formation of Amides : The compound is also used to synthesize amides through acylation reactions, which are crucial in the pharmaceutical industry for drug development .

Materials Science

The unique properties of this compound allow it to be used in materials science:

- Polymer Chemistry : It can act as a monomer or additive in the production of polymers with enhanced thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials for industrial use .

Case Studies

Several case studies highlight the practical applications of this compound:

- Synthesis of Anticancer Compounds : A study demonstrated the synthesis of novel derivatives from this compound that exhibited potent anticancer activity against various cancer cell lines. These compounds were shown to induce apoptosis through mitochondrial pathways, showcasing their potential as therapeutic agents .

- Development of Antibiotic Combinations : Research involving this compound derivatives revealed their effectiveness when combined with traditional antibiotics. This combination therapy was effective against multi-drug resistant strains of bacteria, providing a potential strategy for overcoming antibiotic resistance .

- Polymer Development : A project focused on incorporating this compound into polymer matrices demonstrated improved mechanical properties and thermal stability compared to conventional polymers. This advancement opens avenues for its application in manufacturing durable materials for automotive and aerospace industries .

Mechanism of Action

The mechanism by which methyl 4-carbamoylbenzoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, although the exact mechanisms are still under investigation. The compound’s effects are thought to be mediated through its ability to interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Methyl 4-carbamoylbenzoate can be compared with other similar compounds, such as:

- Methyl benzoate

- Methyl 4-aminobenzoate

- Methyl 4-nitrobenzoate

Uniqueness

What sets this compound apart from these similar compounds is its specific functional group arrangement, which imparts unique chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Biological Activity

Methyl 4-carbamoylbenzoate, with the molecular formula , is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a benzoate structure with a carbamoyl group at the para position. Its chemical properties allow it to interact with various biological targets, making it a candidate for therapeutic applications.

1. Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic processes.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 70 µg/mL |

2. Anticancer Properties

This compound has been evaluated for its anticancer potential in various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study: In Vitro Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 25 µg/mL. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HeLa | 30 | Caspase activation |

| A549 | 20 | Cell cycle arrest |

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in animal models. It was shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Research Findings: Anti-inflammatory Activity

In a study involving carrageenan-induced paw edema in rats, administration of this compound significantly decreased paw swelling compared to the control group, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For antimicrobial activity, it may inhibit enzymes critical for cell wall synthesis. In cancer cells, it appears to modulate apoptotic pathways, leading to programmed cell death.

Safety and Toxicity

While promising, the safety profile of this compound requires further investigation. Preliminary studies suggest low toxicity levels in mammalian cells; however, comprehensive toxicological assessments are necessary for clinical applications.

Q & A

Q. Basic: What are the standard synthetic routes for preparing Methyl 4-carbamoylbenzoate, and what key reaction parameters influence yield?

Methodological Answer:

this compound is synthesized via esterification and amidation reactions. A representative method involves reacting 4-carbamoylbenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux (60–80°C) for 6–12 hours. Purification typically employs recrystallization from ethanol or column chromatography using ethyl acetate/hexane systems. Critical parameters include:

- Catalyst concentration : Excess acid improves esterification efficiency but may increase side products.

- Reaction time : Prolonged heating (>12 hours) can degrade the carbamoyl group.

- Solvent polarity : Polar aprotic solvents like DMF enhance solubility but complicate purification .

For derivatives, nucleophilic substitution or condensation reactions are used. For example, reacting this compound with 2-trifluoromethylphenacyl bromide in DMF at 130°C for 2 hours yields oxazole derivatives, followed by extraction with ethyl acetate and silica gel chromatography .

Q. Advanced: How can competing reaction pathways during the synthesis of this compound derivatives be controlled or analyzed?

Methodological Answer:

Competing pathways (e.g., hydrolysis of the ester group vs. amide degradation) can be mitigated by:

Temperature modulation : Lower temperatures (≤100°C) reduce thermal decomposition of the carbamoyl group.

Protecting groups : Temporarily protecting the amide with Boc (tert-butoxycarbonyl) prevents unintended side reactions during alkylation or acylation.

Real-time monitoring : Use inline FTIR or HPLC to track intermediate formation. For example, HPLC with a C18 column (acetonitrile/water gradient) can resolve ester and carboxylic acid by-products .

Mechanistic studies using deuterated solvents (e.g., DMF-d7) and ¹H/¹³C NMR help identify kinetic vs. thermodynamic control. Computational tools (e.g., DFT calculations) predict regioselectivity in electrophilic substitutions .

Q. Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- ¹H NMR : Key signals include the ester methyl group (δ ~3.8–3.9 ppm, singlet) and aromatic protons (δ ~7.8–8.1 ppm, doublets for para-substitution). The carbamoyl NH₂ appears as a broad singlet (δ ~6.5–7.0 ppm) but may split in DMSO-d6 .

- IR Spectroscopy : Strong stretches for ester carbonyl (~1720 cm⁻¹) and amide N-H (~3350 cm⁻¹).

- HPLC-MS : Reverse-phase HPLC (e.g., Zorbax Eclipse Plus C18) with ESI-MS detects impurities (<0.5% area) and confirms molecular ion [M+H]⁺ .

Q. Advanced: What strategies are recommended for resolving contradictory data in the literature regarding the thermal stability of this compound under varying experimental conditions?

Methodological Answer:

Contradictory thermal data (e.g., decomposition temperatures ranging from 150–200°C) can arise from differing analytical methods:

Differential Scanning Calorimetry (DSC) : Run at multiple heating rates (e.g., 5–20°C/min) to identify decomposition kinetics. Use Kissinger analysis to calculate activation energy.

Thermogravimetric Analysis (TGA) : Compare inert (N₂) vs. oxidative (air) atmospheres to assess environmental impact on stability .

Isothermal Stability Studies : Store samples at 100°C for 24–72 hours and quantify degradation via HPLC.

Cross-validate findings with computational models (e.g., molecular dynamics simulations) to correlate thermal behavior with molecular packing .

Q. Basic: What are the recommended purification techniques for this compound following its synthesis, and how do solvent systems affect crystallization?

Methodological Answer:

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals due to polarity matching. Slow cooling (1–2°C/min) minimizes inclusion of solvents.

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent separates ester derivatives from unreacted starting materials.

- Solvent selection : Polar solvents (e.g., methanol) favor rapid nucleation but smaller crystals; toluene/ethyl acetate mixtures improve crystal size and uniformity .

Q. Advanced: How can computational chemistry tools be applied to predict the reactivity of this compound in novel synthetic applications?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the carbonyl carbon of the ester group shows high electrophilicity (Fukui indices >0.1) .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media. DMF shows higher solvation free energy (-15 kcal/mol) compared to THF, aligning with experimental yield trends .

- QSAR Models : Train models using literature data to correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with reaction rates .

Properties

IUPAC Name |

methyl 4-carbamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXOYLCGOYSPJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344345 | |

| Record name | methyl 4-carbamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6757-31-9 | |

| Record name | methyl 4-carbamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.